2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE
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Overview
Description
2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, a methoxy group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Bromination: The hydrazone is then subjected to bromination using bromine in acetic acid to introduce the bromo substituent at the desired position on the phenyl ring.
Acetamidation: Finally, the acetamide moiety is introduced by reacting the methoxylated hydrazone with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or alkoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. Its hydrazone moiety is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies are being conducted to evaluate its efficacy and safety in treating various diseases, particularly those involving microbial infections and cancer.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes, ultimately leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETATE
- 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETONITRILE
- 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-bromo-4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-6-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c1-23-14-7-10(6-11(17)16(14)24-9-15(19)22)8-20-21-13-5-3-2-4-12(13)18/h2-8,21H,9H2,1H3,(H2,19,22)/b20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAPLPMBOIPED-ZBKNUEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC=C2Cl)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=CC=CC=C2Cl)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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